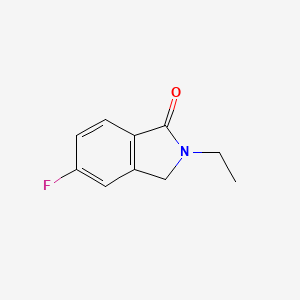

2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one

Description

2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one is a substituted isoindolinone derivative characterized by a bicyclic structure with a ketone group at position 1. The ethyl substituent at position 2 and fluorine at position 5 modulate its electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

2-ethyl-5-fluoro-3H-isoindol-1-one |

InChI |

InChI=1S/C10H10FNO/c1-2-12-6-7-5-8(11)3-4-9(7)10(12)13/h3-5H,2,6H2,1H3 |

InChI Key |

KWEPJVYFZDIZCH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2=C(C1=O)C=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethyl-5-fluorobenzylamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or xylene at elevated temperatures (around 100-150°C) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroisoindolinone derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional functional groups, while reduction can produce dihydroisoindolinone derivatives.

Scientific Research Applications

2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one and analogous isoindolinone derivatives:

Key Structural and Functional Insights

Substituent Position and Bioactivity

- 5-Fluoro vs. 4,6-Dihydroxy (Compound 283) : The fluorine atom in the target compound enhances lipophilicity and metabolic stability compared to the polar hydroxyl groups in 283, which improve water solubility but may reduce membrane permeability. Compound 283’s antiangiogenic activity in A549 cells suggests hydroxyl groups facilitate interactions with polar targets like vascular endothelial growth factor (VEGF) .

- 2-Ethyl vs. 2-Piperazine-ethyl (Compound 9) : The piperazine-ethyl group in Compound 9 enables strong receptor binding (5-HT1A), indicating bulky substituents at position 2 enhance affinity for neurological targets. The ethyl group in the target compound may prioritize metabolic simplicity over receptor specificity .

Natural vs. Synthetic Derivatives Fungal-derived compounds (e.g., 283, (3R)-3-Phenyl) often feature hydroxyl or phenyl groups, linked to ecological roles like antifungal defense. Synthetic derivatives (e.g., Compound 9, nitroanilino analog) prioritize functional groups for targeted bioactivity or synthetic feasibility .

In contrast, the target compound’s fluorine and ethyl groups may reduce toxicity risks .

Biological Activity

2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound belonging to the isoindolinone class, characterized by its unique chemical structure that includes an ethyl group and a fluorine atom. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 179.19 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its interaction with biological targets .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.19 g/mol |

| IUPAC Name | 2-Ethyl-5-fluoro-3H-isoindol-1-one |

| InChI Key | KWEPJVYFZDIZCH-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains. For instance, the compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, the minimum inhibitory concentrations (MICs) of this compound were evaluated against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound possesses substantial antimicrobial activity, particularly against Staphylococcus aureus .

Antiviral Activity

The antiviral potential of this compound has also been explored. Its mechanism of action appears to involve interference with viral replication processes.

Research Findings:

In vitro studies have shown that the compound inhibits the replication of viruses such as coxsackievirus B and others, with IC50 values indicating effective concentrations for antiviral activity:

| Virus | IC50 (µM) |

|---|---|

| Coxsackievirus B | 22.0 |

| Enterovirus | 18.3 |

These findings highlight the potential of this compound as a candidate for further development as an antiviral agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through specific signaling pathways.

Case Study: Anticancer Efficacy

A study assessed the antiproliferative effects of this compound on several human tumor cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 12 |

| A549 (lung cancer) | 20 |

The low GI50 values suggest that this compound is effective in inhibiting cell growth and could be a promising candidate for anticancer drug development .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The fluorine atom enhances binding affinity to enzymes and receptors involved in various biological processes. Further research is needed to elucidate these mechanisms and identify precise molecular targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-5-fluoro-2,3-dihydro-1H-isoindol-1-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted fluoro-indole precursors. Optimization involves factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield . For example, refluxing in anhydrous THF with Pd(OAc)₂ as a catalyst under inert atmosphere has shown yields >75%. Characterization via HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystallize the compound in ethanol/dichloromethane (1:1) and analyze using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Compare bond lengths and angles with similar isoindolinones (e.g., 3,3-diethoxy-5-fluoro derivatives) . Complementary NMR (¹H, ¹³C, and ¹⁹F) in DMSO-d₆ resolves substituent effects, with fluorine chemical shifts typically at δ −110 to −120 ppm .

Q. What stability studies are critical for handling this compound in aqueous or oxidative conditions?

- Methodological Answer : Conduct accelerated stability testing under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor degradation via LC-MS (ESI+ mode) to identify byproducts like de-ethylated or oxidized derivatives. Store at −20°C in amber vials under argon to prevent photolysis and hydrolysis .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of the isoindolinone core?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing fluorine atom lowers LUMO energy, enhancing electrophilic reactivity at the carbonyl group. Compare with non-fluorinated analogs using Gaussian 16 software . Experimental validation via Hammett σₚ constants or IR carbonyl stretching frequencies (e.g., Δν ≈ 15 cm⁻¹ vs. non-fluorinated analogs) .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in kinase assays)?

- Methodological Answer : Re-evaluate assay conditions using orthogonal methods (e.g., SPR vs. fluorescence polarization). Control variables such as DMSO concentration (<1%) and ATP levels (1 mM). Perform molecular docking (MOE 2016.08) to assess binding pose reproducibility across PDB structures (e.g., 4ZBI, 6TQ3) . Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can advanced separation techniques improve purification of synthetic intermediates?

- Methodological Answer : Employ centrifugal partition chromatography (CPC) with a hexane/ethyl acetate/methanol/water (5:5:5:5) solvent system for polar intermediates. For chiral resolution, use HPLC with a Chiralpak IA column (n-hexane/isopropanol 85:15, 1 mL/min). Monitor purity via HRMS (Q-TOF, m/z accuracy <2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.